

Comparative Purity Analysis of Synthesized 2-Chloronicotinamide and Nicotinamide

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Compound of Interest

Compound Name: 2-Chloronicotinamide

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In the synthesis of novel chemical entities for drug discovery and development, the confirmation of purity is a critical, non-negotiable step. This guide provides a comparative analysis of analytical methodologies for determining the purity of synthesized **2-Chloronicotinamide**, a key synthetic intermediate, against its parent compound, Nicotinamide (Vitamin B3), a vital biological molecule. The data presented herein is illustrative, designed to guide researchers in selecting appropriate analytical techniques and interpreting the results.

Introduction

2-Chloronicotinamide serves as a versatile building block in the synthesis of a variety of pharmaceutical compounds, including pyrrolopyridines and thiol esters. Its purity is paramount to ensure the desired reaction outcomes and the integrity of the final active pharmaceutical ingredient (API). Nicotinamide, on the other hand, is a fundamental B vitamin and a precursor to the coenzyme NAD⁺, playing a crucial role in cellular metabolism and signaling.^{[1][2]} As a benchmark, its purity is also of high interest, especially in formulations and biological studies.

This guide compares two primary analytical techniques for purity determination: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and quantitative Nuclear Magnetic Resonance spectroscopy (qNMR).

Data Presentation: Purity Comparison

The following table summarizes the illustrative quantitative purity data for synthesized batches of **2-Chloronicotinamide** and Nicotinamide using HPLC-UV and qNMR.

Compound	Analytical Method	Purity (%)	Major Impurity Identified
2-Chloronicotinamide	HPLC-UV	98.5	2-Chloronicotinic acid (starting material)
	qNMR	98.2	Residual solvent (Ethyl Acetate) and unidentified signals
Nicotinamide	HPLC-UV	99.8	Nicotinic acid
	qNMR	99.5	Residual water

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a reversed-phase HPLC method suitable for the purity determination of both **2-Chloronicotinamide** and Nicotinamide.

a. Instrumentation:

- HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

b. Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
- Mobile Phase:
 - A: 0.1% Trifluoroacetic acid (TFA) in Water
 - B: 0.1% TFA in Acetonitrile
- Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 260 nm.
- Injection Volume: 10 µL.

c. Sample Preparation:

- Standard Solution: Accurately weigh and dissolve approximately 10 mg of the reference standard (**2-Chloronicotinamide** or Nicotinamide) in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a concentration of 1 mg/mL.
- Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

d. Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol outlines the use of ¹H-NMR for the quantitative determination of purity.

a. Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

b. Sample Preparation:

- Accurately weigh approximately 10 mg of the synthesized compound (**2-Chloronicotinamide** or Nicotinamide).
- Accurately weigh approximately 10 mg of a certified internal standard with a known purity (e.g., maleic acid). The internal standard should have a resonance that does not overlap with the analyte signals.

- Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO- d_6).

c. NMR Acquisition Parameters:

- Pulse Sequence: A standard 90° pulse sequence.
- Relaxation Delay (d1): At least 5 times the longest T_1 of the signals of interest (typically 30-60 seconds to ensure full relaxation).
- Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

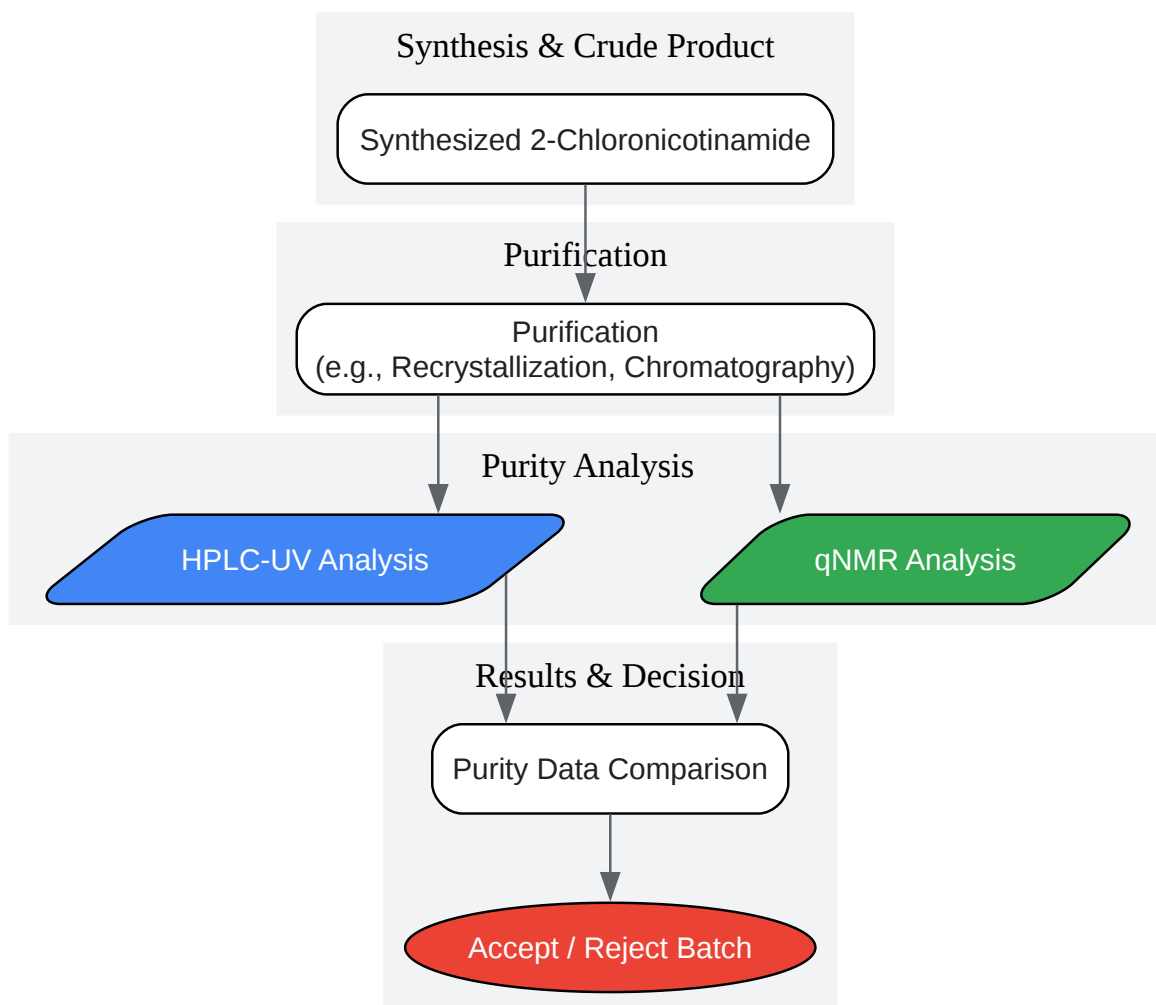
d. Purity Calculation: The purity of the analyte is calculated using the following formula:

Where:

- I = Integral of the signal
- N = Number of protons for the integrated signal
- MW = Molecular weight
- m = mass
- std = internal standard
- analyte = compound of interest

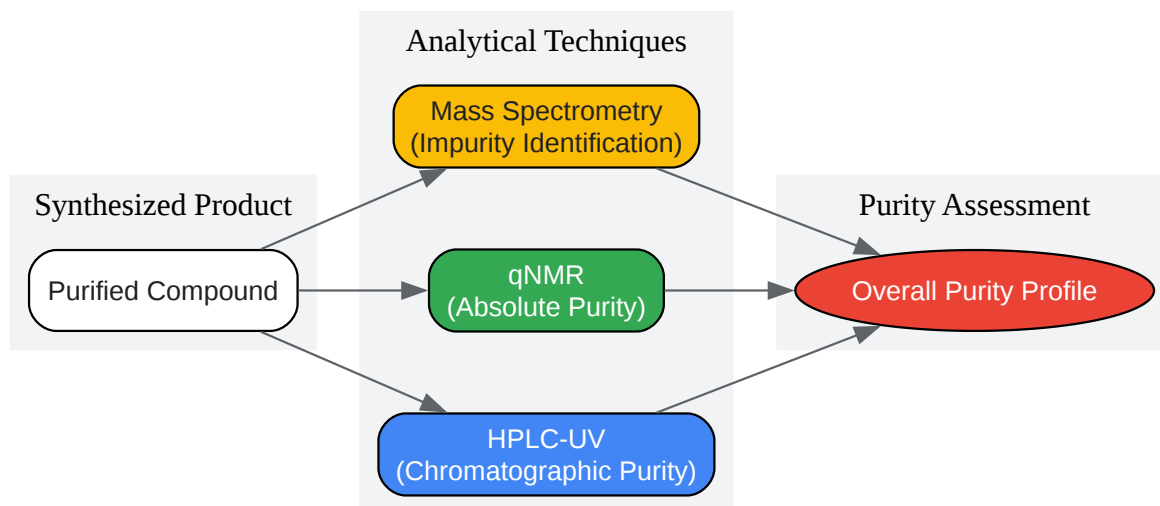
Mandatory Visualization

The following diagrams illustrate the experimental workflow for purity confirmation and the logical relationship of the analytical techniques.



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Caption: Workflow for the synthesis, purification, and purity confirmation of **2-Chloronicotinamide**.



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Caption: Relationship between different analytical techniques for a comprehensive purity assessment.

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References

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